ent-Lurasidone Hydrochloride
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Overview
Description
ent-Lurasidone Hydrochloride: is a benzisothiazol derivative and a second-generation (atypical) antipsychotic agent. It has received regulatory approval for the treatment of schizophrenia and bipolar depression in various countries, including the United States, Canada, the European Union, Switzerland, and Australia . The compound is known for its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as well as its distinctive 5-HT7 antagonistic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Lurasidone Hydrochloride involves multiple steps, including the formation of the benzisothiazol ring and the isoindole-1,3-dione ring. The compound is typically synthesized through a series of reactions involving piperazine derivatives and cyclohexylmethyl intermediates .
Industrial Production Methods: Industrial production of this compound often involves the use of media milling techniques to create nanocrystals, which improve the solubility and dissolution characteristics of the compound . Stabilizers such as poloxamer 188, PVP K30, SLS, HPMC E15, and PVP S 630 D are used to stabilize the nanocrystals .
Chemical Reactions Analysis
Types of Reactions: ent-Lurasidone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The isoindole-1,3-dione ring is highly susceptible to alkaline hydrolysis, while the benzisothiazole ring is susceptible to oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for hydrolysis and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various oxidized and hydrolyzed derivatives of this compound .
Scientific Research Applications
ent-Lurasidone Hydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is studied for its unique chemical structure and reactivity, particularly its interactions with various receptors and its stability under different conditions .
Biology: In biology, this compound is used to study the effects of antipsychotic agents on cellular and molecular processes. It is also used in research on receptor binding and signal transduction pathways .
Medicine: In medicine, the compound is primarily used for the treatment of schizophrenia and bipolar depression. It is also studied for its potential use in other psychiatric and neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new antipsychotic medications. It is also studied for its potential use in drug delivery systems and formulations .
Mechanism of Action
ent-Lurasidone Hydrochloride exerts its effects through a combination of antagonist and partial agonist activities at various receptors:
Molecular Targets:
- Dopamine D2 receptors
- Serotonin 5-HT2A receptors
- Serotonin 5-HT7 receptors
- Partial agonist at serotonin 5-HT1A receptors
- Modest antagonism at noradrenergic α2A and α2C receptors
Pathways Involved: The compound’s antagonistic activity at dopamine and serotonin receptors helps to alleviate the symptoms of schizophrenia and bipolar depression by modulating neurotransmitter levels and receptor activity .
Comparison with Similar Compounds
Vraylar (cariprazine): Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Lamictal (lamotrigine): Used to stabilize mood in bipolar disorder and to decrease the frequency and severity of seizures in epilepsy.
Uniqueness: ent-Lurasidone Hydrochloride is unique due to its distinctive 5-HT7 antagonistic activity and partial agonism at 5-HT1A receptors, which are not commonly seen in other antipsychotic agents . This unique receptor profile contributes to its efficacy and tolerability in treating psychiatric disorders .
Properties
IUPAC Name |
4-[[2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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